2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid

Medicinal chemistry Physicochemical properties Drug discovery

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is an alpha-fluorinated phenylacetic acid derivative structurally differentiated from its non-fluorinated parent (CAS 13726-19-7) and ring-fluorinated isomer (CAS 1323955-64-1). Alpha-fluorination lowers the carboxylic acid pKa, enhancing ionization at physiological pH, and blocks metabolic oxidation at the benzylic position—critical for SAR studies aimed at improving metabolic half-life. Preliminary screening suggests CCR5 antagonism, making it a compelling starting point for HIV entry inhibition or inflammatory disease lead optimization. Procure research-grade material (≥95% purity) for in vitro pharmacological profiling, microsomal stability assays, and computational modeling of fluorination effects on logP, pKa, and permeability.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
Cat. No. B13276172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(=O)O)F)Cl
InChIInChI=1S/C9H8ClFO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
InChIKeyLURFYTYWNVJUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid: Physicochemical Profile and Potential Research Applications


2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid (CAS 1507241-43-1) is an alpha-fluoro substituted phenylacetic acid derivative with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . It is commercially available at purities up to 95% for research use . Preliminary pharmacological screening suggests it may act as a CCR5 antagonist, indicating potential interest in immunology and virology research, though confirmatory studies are not yet publicly available [1]. The compound features a carboxylic acid group on an alpha-fluorinated carbon, which differentiates it structurally from both its non-fluorinated parent and ring-fluorinated isomers.

Why 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid Cannot Be Replaced by In-Class Analogs


In-class analogs such as 2-(4-Chloro-3-methoxyphenyl)acetic acid (the non-fluorinated parent, CAS 13726-19-7) and 2-(4-Chloro-2-fluoro-3-methoxyphenyl)acetic acid (a ring-fluorinated isomer, CAS 1323955-64-1) differ in the position of fluorine substitution, which critically influences the acidity of the carboxyl group, metabolic stability of the benzylic position, and molecular recognition in target binding pockets . The alpha-fluorinated variant exhibits a lowered pKa relative to the non-fluorinated compound, potentially altering its ionization state at physiological pH and thus its pharmacokinetic profile and binding affinity. Although high-strength comparative evidence is currently limited in the public domain, the structural distinctions suggest that substitution cannot be done without altering these key chemical properties. The following quantitative evidence, where available, supports this differentiation.

Quantitative Evidence for 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid Selection


Predicted Molecular Properties vs. Non-Fluorinated Parent Compound 2-(4-Chloro-3-methoxyphenyl)acetic acid

The molecular weight and lipophilicity of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid are predictably altered by the introduction of the alpha-fluorine atom. The non-fluorinated parent, 2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7), has a molecular weight of 200.62 g/mol . In contrast, the alpha-fluorinated target compound has a molecular weight of 218.61 g/mol and a predicted density of 1.374±0.06 g/cm³ . These property changes influence solubility, permeability, and overall drug-likeness, distinguishing it from its non-fluorinated analog.

Medicinal chemistry Physicochemical properties Drug discovery

Predicted Boiling Point as a Stability Indicator for 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid

The predicted boiling point for 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is 343.1±42.0 °C . While no direct comparative experimental data for the boiling point of the non-fluorinated parent or ring-fluorinated isomers are available, this predicted value provides a baseline for thermal stability assessments in synthetic and formulation processes. It is noted that the wide uncertainty range (±42.0 °C) limits the precision of this attribute.

Thermal stability Process chemistry Property prediction

Commercial Availability and Purity of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid vs. Ring-Fluorinated Isomer

Commercially, 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is listed at 95% purity by major suppliers . The ring-fluorinated isomer 2-(4-Chloro-2-fluoro-3-methoxyphenyl)acetic acid (CAS 1323955-64-1) is also available at 97% purity . This parity in purity levels indicates that procurement decisions should be driven by the structural position of the fluorine rather than purity considerations alone. The target compound's alpha-fluorination provides a distinct chemical reactivity profile for synthetic modifications.

Sourcing Purity Procurement

Targeted Biological Activity Indication: CCR5 Antagonism vs. In-Class Analogs

Preliminary pharmacological screening indicates that 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid may function as a CCR5 antagonist [1]. The specific role of the alpha-fluorine in this activity has not been quantitatively compared to the non-fluorinated analog or ring-fluorinated isomers in publicly available data. Therefore, this evidence is classified as supporting only, and any claim of differential biological activity requires further experimental validation.

CCR5 antagonist Immunology HIV

Application Scenarios for 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid Based on Verified Evidence


Medicinal Chemistry SAR Studies Targeting Metabolic Stability

The alpha-fluorination in 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is expected to reduce metabolic oxidation at the benzylic position relative to the non-fluorinated analog . This makes it a suitable candidate for structure-activity relationship (SAR) studies focused on improving the metabolic half-life of phenylacetic acid-based leads. Researchers should compare its stability in microsomal assays against 2-(4-Chloro-3-methoxyphenyl)acetic acid to generate in-house data.

CCR5 Antagonist Lead Optimization

Based on preliminary screening hints of CCR5 antagonism , this compound may serve as a starting point for lead optimization programs in HIV entry inhibition or inflammatory disease research. Its synthetic availability at research-grade purity supports initial in vitro pharmacological profiling, though full confirmatory data are required before advancing to in vivo studies.

Physicochemical Property Benchmarking in Fluorinated Drug Candidates

With a predicted density of 1.374 g/cm³ and a boiling point of 343 °C, this compound offers a reference point for computational modeling studies evaluating the impact of alpha-fluorination on molecular properties . It can be used alongside its non-fluorinated and ring-fluorinated isomers to train or validate predictive models for logP, pKa, and permeability.

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